Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester
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Overview
Description
Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester is a chemical compound that belongs to the class of phosphoramides This compound is known for its unique structure, which includes a 1,2-benzisoxazole ring and a phosphorodiamidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester typically involves the reaction of 1,2-benzisoxazole derivatives with phosphorodiamidic acid derivatives. One common method is the base-catalyzed cyclization of o-hydroxy ketoximes, which leads to the formation of the 1,2-benzisoxazole ring . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (BuOK) in solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphorodiamidic acid derivatives, while substitution reactions can produce various substituted benzisoxazole compounds .
Scientific Research Applications
Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester involves its interaction with specific molecular targets and pathways. The 1,2-benzisoxazole ring is known to interact with serotonergic and dopaminergic receptors, which may contribute to its antipsychotic and other biological activities . The phosphorodiamidic acid moiety can undergo hydrolysis to release active phosphoramidate species, which may exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole Derivatives: Compounds like risperidone, iloperidone, and paliperidone share the 1,2-benzisoxazole ring and exhibit similar biological activities.
Phosphoramidates: Other phosphoramidates with different ester groups may have similar chemical properties but distinct biological activities.
Uniqueness
Phosphorodiamidic acid, tetramethyl-, 1,2-benzisoxazol-3-yl ester is unique due to its specific combination of the 1,2-benzisoxazole ring and the phosphorodiamidic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82980-46-9 |
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Molecular Formula |
C11H16N3O3P |
Molecular Weight |
269.24 g/mol |
IUPAC Name |
N-[1,2-benzoxazol-3-yloxy(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C11H16N3O3P/c1-13(2)18(15,14(3)4)17-11-9-7-5-6-8-10(9)16-12-11/h5-8H,1-4H3 |
InChI Key |
PWTMYJLDVNZOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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